molecular formula C27H32N2O6S B11593130 (8E)-8-(3,4,5-trimethoxybenzylidene)-4-(3,4,5-trimethoxyphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione

(8E)-8-(3,4,5-trimethoxybenzylidene)-4-(3,4,5-trimethoxyphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione

Cat. No.: B11593130
M. Wt: 512.6 g/mol
InChI Key: RJPJWVNKFWQZRF-MHWRWJLKSA-N
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Description

(8E)-8-(3,4,5-trimethoxybenzylidene)-4-(3,4,5-trimethoxyphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione is an organic compound that belongs to the class of quinazolines Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8E)-8-(3,4,5-trimethoxybenzylidene)-4-(3,4,5-trimethoxyphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione typically involves multi-step organic reactions. One possible synthetic route could involve the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, followed by cyclization and introduction of the thione group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the thione group.

    Reduction: Reduction reactions could target the double bonds or the thione group, converting it to a thiol.

    Substitution: The methoxy groups may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield quinazoline derivatives with ketone or sulfoxide groups, while reduction could produce thiol-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

Industry

In the industrial sector, such compounds could be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for (8E)-8-(3,4,5-trimethoxybenzylidene)-4-(3,4,5-trimethoxyphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or nucleic acids. The compound’s methoxy and thione groups may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.

    Methoxybenzylidene Compounds: Compounds with methoxybenzylidene groups but different core structures.

Uniqueness

The uniqueness of (8E)-8-(3,4,5-trimethoxybenzylidene)-4-(3,4,5-trimethoxyphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C27H32N2O6S

Molecular Weight

512.6 g/mol

IUPAC Name

(8E)-4-(3,4,5-trimethoxyphenyl)-8-[(3,4,5-trimethoxyphenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione

InChI

InChI=1S/C27H32N2O6S/c1-30-19-11-15(12-20(31-2)25(19)34-5)10-16-8-7-9-18-23(16)28-27(36)29-24(18)17-13-21(32-3)26(35-6)22(14-17)33-4/h10-14,24H,7-9H2,1-6H3,(H2,28,29,36)/b16-10+

InChI Key

RJPJWVNKFWQZRF-MHWRWJLKSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\CCCC3=C2NC(=S)NC3C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2CCCC3=C2NC(=S)NC3C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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